molecular formula C16H24O14 B043551 (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid CAS No. 61696-54-6

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid

Katalognummer: B043551
CAS-Nummer: 61696-54-6
Molekulargewicht: 440.35 g/mol
InChI-Schlüssel: FZERLKNAJSFDSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is a complex organic compound known for its unique structural properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid typically involves the reaction of specific chiral precursors. One efficient procedure involves the use of (RR)- and (SS)-hydrobenzoins as starting materials. These precursors undergo a series of reactions, including cyclization and functional group transformations, to yield the desired crown ether compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid exerts its effects involves the formation of stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cations, stabilizing them and facilitating various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as ion transport in biological systems or catalysis in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid is unique due to its specific chiral centers and the arrangement of ether groups, which provide selective binding capabilities and make it valuable in various specialized applications.

Biologische Aktivität

(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (often abbreviated as 18-C-6-TA) is a chiral crown ether that has garnered attention for its applications in chiral separation and discrimination. This compound's unique structure allows it to interact selectively with various substrates, making it a valuable tool in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of 18-C-6-TA, focusing on its chiral recognition capabilities and potential applications in pharmaceutical analysis.

Structure and Properties

18-C-6-TA consists of a crown ether framework with four carboxylic acid groups that enhance its solubility and interaction with amines. The compound's molecular formula is C16H24O8C_{16}H_{24}O_8, and it exhibits a high degree of selectivity for certain amino acids and diamines due to its ability to form stable complexes.

Chiral Recognition Mechanisms

The primary biological activity of 18-C-6-TA lies in its ability to differentiate between enantiomers of various compounds. This is achieved through noncovalent interactions such as hydrogen bonding and ionic interactions with the protonated forms of amines.

Case Studies

  • Chiral Discrimination of Amino Acids
    • A study demonstrated that 18-C-6-TA effectively separated enantiomers of alanine and alanine methyl ester using HPLC. The compound showed a marked preference for the D-enantiomer over the L-enantiomer, indicating stronger interactions due to the structural features of the crown ether .
  • NMR Solvating Agent Applications
    • In another investigation, 18-C-6-TA was utilized as a chiral NMR solvating agent for diamines and bicyclic β-amino acids. The results indicated that the compound induced significant enantiomeric differentiation in NMR spectra, allowing for detailed structural analysis of the substrates .
  • Complex Formation Studies
    • Research involving mass spectrometry revealed that 18-C-6-TA forms various complexes with diamines, including 1:1 and 2:1 stoichiometries. These studies highlighted the complexity of interactions between the crown ether and its substrates, which are influenced by factors such as pH and solvent conditions .

Applications in Pharmaceutical Analysis

The ability of 18-C-6-TA to resolve racemic mixtures has significant implications for pharmaceutical development. By improving the chiral recognition efficiency in chromatographic processes, this compound aids in the purification of enantiomerically pure drugs, which is crucial for ensuring efficacy and safety.

Table: Summary of Biological Activities

Activity Description References
Chiral DiscriminationEffective separation of amino acid enantiomers using HPLC ,
NMR Solvating AgentInduces enantiomeric differentiation in NMR spectra for diamines ,
Complex FormationForms stable complexes with diamines affecting interaction strength based on structural characteristics ,
Pharmaceutical ApplicationsEnhances chiral resolution in drug development processes ,

Eigenschaften

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERLKNAJSFDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61696-54-6
Record name Crown ether/(+)-18-crown-tetracarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Reactant of Route 2
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Reactant of Route 3
Reactant of Route 3
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Reactant of Route 4
Reactant of Route 4
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Reactant of Route 5
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Reactant of Route 6
(+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Customer
Q & A

ANone: (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid primarily interacts with molecules containing primary amino groups, such as amino acids, amines, and amino alcohols. The interaction occurs through a combination of hydrogen bonding and electrostatic interactions. The crown ether cavity accommodates the protonated amino group of the target molecule, while the carboxylic acid groups on the crown ether form hydrogen bonds with other functional groups on the target molecule. [ [, , ] - See References at end of this response] This complexation leads to the formation of diastereomeric complexes with different stabilities, enabling the separation of enantiomers.

ANone: The differential binding affinities of enantiomers to the chiral stationary phase (CSP) containing this compound result in different retention times during chromatographic separation. This difference in retention times allows for the resolution and analysis of enantiomeric mixtures. [ [, ] ]

ANone: The molecular formula of this compound is C18H28O14. Its molecular weight is 476.40 g/mol.

ANone: Yes, researchers have used NMR spectroscopy to characterize both the structure of this compound and its interactions with chiral analytes. Proton (1H) and carbon (13C) NMR have been particularly useful in studying the complexation behavior of the crown ether with enantiomers. These studies have provided valuable insights into the chiral recognition mechanism and the specific interactions involved. [ [, ] ]

ANone: Researchers have explored several strategies to improve CSP stability. One approach involves using a "doubly tethered" approach, where the crown ether is attached to the silica gel at two points instead of one. This method has been shown to enhance stability, particularly under harsh chromatographic conditions. [ [, ] ] Another approach involves protecting residual aminopropyl groups on the silica surface, which can contribute to CSP degradation. [ [] ]

ANone: Yes, molecular modeling and dynamics simulations have been employed to gain insights into the chiral recognition mechanism of this compound. These computational studies, often combined with NMR data, help visualize the three-dimensional structures of the crown ether-analyte complexes and elucidate the specific interactions responsible for chiral discrimination. [ [, ] ]

ANone: Structural modifications, such as altering the tethering group or modifying the free carboxylic acid groups of this compound, can significantly influence its chiral recognition properties. For example, replacing the N-H amide tethering groups with N-CH3 amide groups has been shown to improve the resolution of certain analytes. [ [, ] ] Additionally, modifying the free carboxylic acid groups can impact the selectivity and resolution of enantiomers. [ [] ]

ANone: Increasing the spacer length between the crown ether and the silica gel support generally improves chiral resolution, particularly for more lipophilic analytes. This improved resolution is attributed to reduced steric hindrance and enhanced accessibility of the crown ether cavity for analyte binding. [ [] ]

ANone: The composition of the mobile phase, including the type and concentration of organic modifiers and acidic additives, can significantly impact the retention, selectivity, and resolution of analytes on this compound based CSPs. Optimization of the mobile phase is crucial for achieving optimal separation performance. [ [, ] ]

ANone: High-performance liquid chromatography (HPLC) is the primary technique used to assess the performance of this compound based CSPs. Parameters such as retention factor (k), separation factor (α), and resolution (Rs) are commonly used to quantify the separation efficiency and enantioselectivity of the CSPs. [ [, ] ]

ANone: Yes, in addition to HPLC, nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in studying this compound. It elucidates the chiral recognition mechanisms, identifies specific intermolecular interactions between the crown ether and analytes, and determines enantiomeric purity. [ [, ] ] Furthermore, capillary electrophoresis (CE), coupled with mass spectrometry (MS), offers high sensitivity for analyzing amino acids and neurotransmitters, leveraging the complexation abilities of this compound. [ [, ] ]

ANone: this compound based CSPs have demonstrated broad applicability in resolving various racemic compounds containing primary amino groups. This includes α- and β-amino acids, amino alcohols, amines, α-aminocarbonyl compounds, and even some pharmaceuticals like tocainide and flecainide. [ [, , ] ]

ANone: Yes, studies have shown successful resolution of amide derivatives of cyclic α-amino acids, including proline and pipecolic acid, using this compound based CSPs. The choice of amide derivative and specific CSP structure influences separation efficiency. [ [] ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.